REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][O:9][CH2:10][CH2:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.C([Li])CCC.CN(C)[CH:21]=[O:22]>O1CCCC1>[CH2:10]([O:9][CH2:8][C:5]1[CH:6]=[CH:7][C:2]([CH:21]=[O:22])=[CH:3][CH:4]=1)[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
11.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)COCCCC
|
Name
|
|
Quantity
|
32.5 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
This mixture was stirred for 55 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at −78° C
|
Type
|
TEMPERATURE
|
Details
|
This mixture was warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction solution was partitioned into water and ethyl acetate at 0° C
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (heptane:ethyl acetate=10:1)
|
Reaction Time |
55 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCC1=CC=C(C=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.39 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |